7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Coupling with Chromenone: The chlorinated benzodioxole is then coupled with a chromenone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chromenone moiety could be useful in the development of organic semiconductors or light-emitting materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s ability to undergo redox reactions also suggests it could modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: Shares the benzodioxole moiety but lacks the chromenone and hexyl groups.
3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar benzodioxole structure but with different substituents.
Uniqueness
7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one is unique due to its combination of a chlorinated benzodioxole ring, a hexyl chain, and a chromenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H27ClO5 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H27ClO5/c1-4-5-6-7-8-19-15(2)18-9-10-21(16(3)24(18)31-25(19)27)28-13-17-11-22-23(12-20(17)26)30-14-29-22/h9-12H,4-8,13-14H2,1-3H3 |
InChI Key |
RPIQREXADCCXBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)C)OC1=O)C |
Origin of Product |
United States |
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